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Compound of Interest

Compound Name: Caesalmin B

Cat. No.: B018852 Get Quote

Caesalmin B: A Technical Guide for Researchers
An In-depth Examination of the Cassane Diterpenoid Caesalmin B, Including its Chemical

Properties, Biological Activities, and Associated Experimental Protocols.

This technical guide provides a comprehensive overview of Caesalmin B, a cassane-type

diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug

development. This document collates essential chemical identifiers, details on its biological

activities, and outlines relevant experimental methodologies.

Core Chemical Data
Caesalmin B has been isolated from plant species of the Caesalpinia genus, notably from the

seed kernels of Caesalpinia crista and Caesalpinia minax[1][2]. Its chemical identity is well-

defined by a range of spectroscopic and physical data.

Table 1: Chemical Identifiers for Caesalmin B
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Identifier Value Source

CAS Number 352658-23-2 [1][2][3][4]

Molecular Formula C₂₂H₂₈O₆ [1][5][6]

Molecular Weight 388.46 g/mol [1][5][6]

IUPAC Name

[(1S,8S,11S,13R,17S,18S,19R

)-13-hydroxy-14,14,18-

trimethyl-9-oxo-4,10-

dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹

.0¹³,¹⁸]nonadeca-3(7),5-dien-

17-yl] acetate

[5]

SMILES

CC(=O)O[C@H]1CCC([C@]2([

C@]1([C@H]3CC4=C(C=CO4)

[C@@H]5[C@@H]3--

INVALID-LINK--OC5=O)C)O)

(C)C

[1][5]

InChI

InChI=1S/C22H28O6/c1-

11(23)27-16-5-7-

20(2,3)22(25)10-15-18-

13(21(16,22)4)9-14-12(6-8-26-

14)17(18)19(24)28-

15/h6,8,13,15-18,25H,5,7,9-

10H2,1-

4H3/t13-,15-,16-,17+,18-,21-,2

2+/m0/s1

[5]

InChIKey
GXBMHMVGIRRPBD-

XTVZKPICSA-N
[1][5]

Appearance Powder [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1][2]
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Biological Activity and Potential Therapeutic
Applications
Caesalmin B has demonstrated notable biological activities, positioning it as a molecule of

interest for further investigation.

Antimalarial Activity: Caesalmin B exhibits significant, dose-dependent inhibitory effects on the

in vitro growth of Plasmodium falciparum FCR-3/A2[1][2]. This activity is characteristic of

several cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, with

reported IC50 values for this class of compounds ranging from 90 nM to 6.5 µM[2].

Antiviral Activity: In addition to its antimalarial properties, Caesalmin B has been reported to

exhibit moderate antiviral activity against the Parainfluenza virus type 3 (Para3) with a reported

IC50 of 55 µM.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

Caesalmin B and related compounds.

Isolation and Purification of Caesalmin B
The following is a generalized protocol for the isolation of Caesalmin B from Caesalpinia

seeds, based on literature reports of the isolation of cassane diterpenoids.

1. Extraction:

Air-dried and powdered seed kernels of Caesalpinia minax are subjected to extraction with

an organic solvent such as dichloromethane (CH₂Cl₂) or a chloroform fraction is obtained.

2. Fractionation:

The crude extract is concentrated under reduced pressure to yield a residue.

This residue is then subjected to column chromatography over silica gel.
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A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate of

increasing polarity, is employed to separate the components.

3. Purification:

Fractions containing compounds with similar TLC profiles are pooled.

Further purification of the fractions containing Caesalmin B is achieved through repeated

column chromatography, often followed by preparative thin-layer chromatography (pTLC) or

high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

The structure of the isolated Caesalmin B is confirmed by spectroscopic methods, including

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC,

HMBC) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay against Plasmodium
falciparum
This protocol describes the evaluation of the antiplasmodial activity of Caesalmin B.

1. Parasite Culture:

The chloroquine-sensitive (3D7) or other relevant strains of P. falciparum are maintained in

continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with

human serum, hypoxanthine, and gentamicin.

The culture is incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

2. Drug Susceptibility Assay:

A suspension of sorbitol-synchronized, infected red blood cells is adjusted to a parasitemia

of 0.5-1% and a hematocrit of 2-4% in a complete medium.

Serial dilutions of Caesalmin B (typically dissolved in DMSO and then diluted in the

medium) are prepared in a 96-well microtiter plate.
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The parasite suspension is added to the wells containing the test compound.

The plates are incubated for 48-72 hours under the conditions described above.

3. Quantification of Parasite Growth Inhibition:

Parasite growth can be quantified using various methods, such as:

Microscopy: Giemsa-stained thin blood smears are prepared, and the number of

parasitized red blood cells per 1000 erythrocytes is counted.

SYBR Green I-based fluorescence assay: After incubation, a lysis buffer containing SYBR

Green I is added to the wells. The fluorescence intensity, which is proportional to the

amount of parasitic DNA, is measured using a fluorescence plate reader.

Lactate Dehydrogenase (LDH) assay: The activity of parasite-specific LDH is measured

spectrophotometrically.

4. Data Analysis:

The percentage of parasite growth inhibition is calculated relative to a drug-free control.

The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage

against the log of the drug concentration and fitting the data to a sigmoidal dose-response

curve.

In Vivo Antimalarial Suppressive Test in Mice
This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of Caesalmin
B.

1. Animal Model and Infection:

Swiss albino or other appropriate mouse strains are infected intraperitoneally (i.p.) with a

standard inoculum of Plasmodium berghei or Plasmodium chabaudi parasitized red blood

cells (e.g., 1 x 10⁵ pRBCs).

2. Treatment:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b018852?utm_src=pdf-body
https://www.benchchem.com/product/b018852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two to four hours post-infection, the mice are randomly divided into experimental and control

groups.

The experimental groups are treated with various doses of Caesalmin B (dissolved in a

suitable vehicle, e.g., 7% Tween 80 and 3% ethanol) administered orally (p.o.) or

subcutaneously (s.c.) for four consecutive days.

A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a

negative control group receives the vehicle only.

3. Monitoring Parasitemia:

On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

The smears are stained with Giemsa, and the percentage of parasitemia is determined by

microscopic examination.

4. Evaluation of Activity:

The average percentage of parasitemia in the treated groups is compared to the negative

control group.

The percentage of suppression of parasitemia is calculated using the formula: [(A - B) / A] x

100, where A is the average parasitemia in the negative control group and B is the average

parasitemia in the treated group.

Potential Signaling Pathways
While the specific signaling pathways modulated by Caesalmin B are not yet fully elucidated,

studies on related cassane diterpenoids suggest potential mechanisms of action, particularly in

the context of cancer cell biology. These include the induction of apoptosis and the modulation

of the Wnt/β-catenin signaling pathway.

Apoptosis Induction Pathway
Several cassane diterpenoids have been shown to induce apoptosis through the intrinsic

(mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial

membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
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Figure 1: Proposed intrinsic apoptosis pathway for cassane diterpenes.
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Wnt/β-catenin Signaling Pathway
Some cassane diterpenoids have been found to suppress the Wnt/β-catenin signaling pathway,

which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased

cell proliferation and survival.

Cytoplasm

Nucleus

Wnt Ligand Frizzled/LRP5/6
Receptor Complex

Binds Destruction Complex
(Axin, APC, GSK-3β, CK1)

Inhibits
β-catenin

Phosphorylates for
Degradation Proteasomal

Degradation

TCF/LEF

Translocates and
Binds

Cassane Diterpenes
(e.g., Caesalmin B)

Potentially Promotes
Degradation

Target Gene
Transcription

(Proliferation, Survival)

Activates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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